Triglyceride Lowering: N‑(4‑Nitrophenyl)phthalimide Outperforms 2‑ and 3‑Nitro Isomers in Hypolipidemic Efficacy
In a direct comparative study of N‑arylphthalimide derivatives administered to male Swiss mice at 20 mg kg⁻¹ day⁻¹ for 7 days, N‑(4‑nitrophenyl)phthalimide reduced plasma triglyceride levels by 39% compared to the control group. This exceeds the triglyceride‑lowering effect of N‑(2‑nitrophenyl)phthalimide (35%) and N‑(3‑nitrophenyl)phthalimide (31%) under identical experimental conditions [1].
| Evidence Dimension | Plasma triglyceride reduction (%) |
|---|---|
| Target Compound Data | 39% reduction |
| Comparator Or Baseline | N-(2-nitrophenyl)phthalimide: 35% reduction; N-(3-nitrophenyl)phthalimide: 31% reduction; Phthalimide: 43% reduction |
| Quantified Difference | +4 percentage points vs. 2‑nitro isomer; +8 percentage points vs. 3‑nitro isomer |
| Conditions | Swiss male mice, 20 mg kg⁻¹ day⁻¹ oral administration for 7 days, lipid profile measured in plasma |
Why This Matters
The para‑nitro substitution confers superior triglyceride‑lowering efficacy among the mononitro regioisomers, making N‑(4‑nitrophenyl)phthalimide the preferred intermediate for developing hypolipidemic agents targeting triglyceride‑rich lipoproteins.
- [1] Sena, V. L. M., et al. Synthesis, hypolipidemic, and anti‑inflammatory activities of arylphthalimides. Medicinal Chemistry Research, 2014, 23, 708–716. https://doi.org/10.1007/s00044-013-0673-6. View Source
